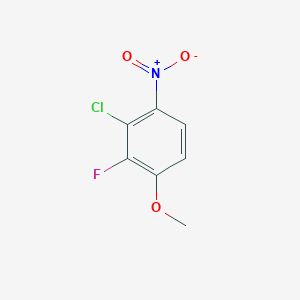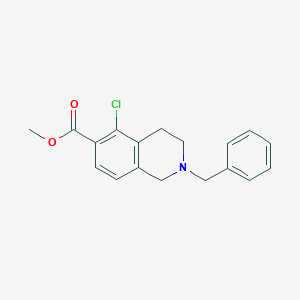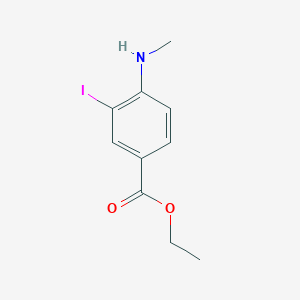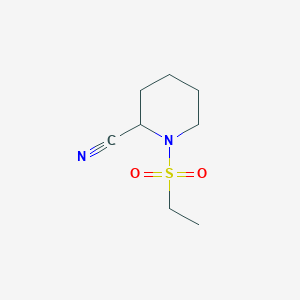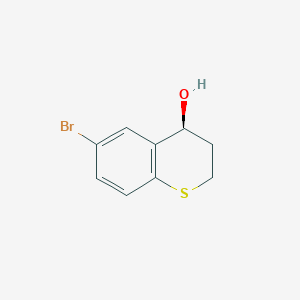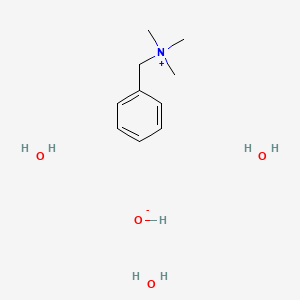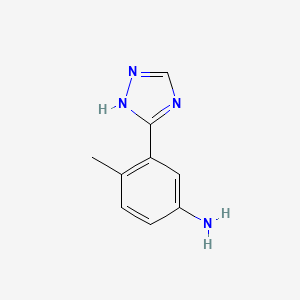
4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline: is an organic compound that features a triazole ring attached to a methyl-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method includes the cyclization of appropriate precursors such as amidine or hydrazone with aryl diazonium salts under controlled conditions . The reaction is often catalyzed by copper or other transition metals to facilitate the formation of the triazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in boiling ethanol.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Aryl diazonium salts in the presence of copper catalysts.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry: 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .
Medicine: This compound has shown promise in the development of anticancer agents due to its ability to inhibit the proliferation of certain cancer cell lines .
Industry: In the industrial sector, it is used in the synthesis of dyes, pesticides, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This compound can also act as a modulator of cytokine pathways, influencing cellular signaling and immune responses .
Comparison with Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines for disease treatment.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Exhibits potent anticancer activities.
Uniqueness: 4-Methyl-3-(1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other triazole derivatives .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methyl-3-(1H-1,2,4-triazol-5-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-7(10)4-8(6)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13) |
InChI Key |
SZPCQSGCTJRPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
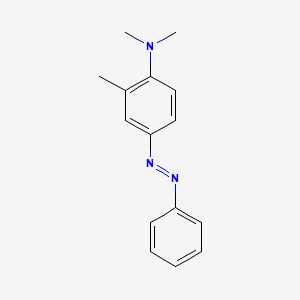
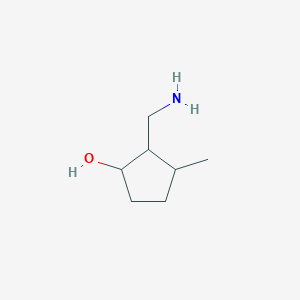
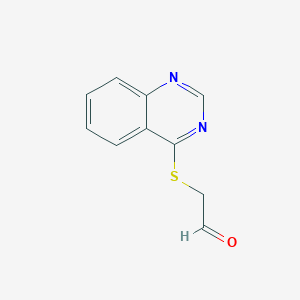
![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
